Plerixafor hydrochloride is classified as a bicyclam derivative, specifically a macrocyclic compound that features two cyclam rings linked by a para-xylylene bridge. It is categorized under immunomodulatory agents and is recognized for its antagonistic activity against the chemokine receptor CXCR4. The compound is synthesized from readily available starting materials, primarily 1,4,8,11-tetraazacyclotetradecane and para-xylylene dihalides, through various chemical reactions.
The synthesis of plerixafor hydrochloride involves several critical steps:
Plerixafor hydrochloride has a complex molecular structure characterized by:
The compound is achiral and exists as a single crystalline form, which exhibits high hygroscopicity. Spectroscopic techniques such as Fourier transform infrared spectroscopy and nuclear magnetic resonance have confirmed its structure .
Plerixafor hydrochloride participates in various chemical reactions:
Key reagents include:
Plerixafor functions primarily as an antagonist of the CXCR4 receptor, which plays a crucial role in stem cell homing to the bone marrow. By blocking this receptor, plerixafor promotes the mobilization of hematopoietic stem cells into peripheral circulation.
Plerixafor hydrochloride exhibits several notable physical and chemical properties:
Plerixafor hydrochloride has significant clinical applications:
Plerixafor hydrochloride (AMD3100), a symmetrical bicyclam derivative, was initially synthesized in 1987 for fundamental studies on dimetallic coordination chemistry, with no therapeutic applications envisioned at the time [1] [8]. Its biomedical journey began serendipitously when researchers discovered its potent activity against human immunodeficiency virus (HIV). Plerixafor functions as a specific antagonist of the CXCR4 chemokine receptor, a coreceptor for T-cell-tropic (X4) HIV strains. Early antiviral studies demonstrated inhibition of HIV-1 and HIV-2 replication at nanomolar concentrations (IC₅₀: 1-10 ng/mL) without significant cytotoxicity at concentrations up to 500 μM, yielding a remarkable selectivity index of ~100,000 [2] [7]. However, clinical development for HIV was discontinued due to two critical limitations: lack of oral bioavailability and induction of cardiac disturbances (particularly non-specific tachycardia) during phase I trials [1] [7].
A pivotal observation during these early clinical trials redirected plerixafor’s therapeutic trajectory: a single subcutaneous injection induced a rapid and unexpected increase in peripheral white blood cells (WBCs). Subsequent investigations revealed this was due to mobilization of hematopoietic stem cells (HSCs) rather than simple leukocyte demargination [8]. Researchers identified that plerixafor disrupts the CXCR4/stromal cell-derived factor-1 (SDF-1/CXCL12) axis, a critical pathway for HSC retention within the bone marrow niche [4] [8]. This mechanistic insight prompted a paradigm shift in its development.
Robust phase III clinical trials established the superiority of plerixafor combined with granulocyte colony-stimulating factor (G-CSF) over G-CSF monotherapy for HSC mobilization:
This efficacy led to FDA approval in 2008 and EMA approval in 2009 for HSC mobilization in lymphoma and myeloma patients, transforming plerixafor into an essential tool in autologous stem cell transplantation [1] [4].
Table 1: Evolution of Plerixafor's Primary Therapeutic Application
| Period | Primary Focus | Key Findings | Clinical Outcome | 
|---|---|---|---|
| 1987-1990s | Fundamental Chemistry | Synthesis as dimetallic coordination compound | No therapeutic application | 
| Late 1990s-2001 | Antiviral (HIV) Therapy | CXCR4 antagonism blocking X4-HIV entry (IC₅₀: 1-10 ng/mL) | Phase I discontinued (oral bioavailability issues, cardiac effects) | 
| 2001-2008 | Hematopoietic Stem Cell Mobilization | CXCR4/SDF-1 axis disruption mobilizing CD34⁺ cells | FDA/EMA approval for NHL/MM (2008/2009) | 
| 2021-Present | Oncology & Regenerative Medicine (Research Phase) | Combination with MGTA-145; chemosensitization in leukemia | Phase II trials ongoing (NCT01767714) | 
Plerixafor occupies a distinctive niche within the chemokine receptor modulator landscape due to its highly selective mechanism and specific structural attributes. Chemokine receptors, classified as G-protein-coupled receptors (GPCRs), are broadly categorized into CC, CXC, CX3C, and XC families based on ligand binding motifs. Plerixafor is a selective CXC chemokine receptor type 4 (CXCR4) antagonist with minimal cross-reactivity against other receptors. Comprehensive pharmacological profiling confirmed no significant inhibition (IC₅₀ >10 μM) across 12 other chemokine receptors (CCR1-9, CXCR1-3, CXCR7) [8]. This specificity contrasts sharply with broad-spectrum modulators like suramin.
Its molecular interaction with CXCR4 involves high-affinity, non-competitive binding to three key acidic residues within the receptor’s transmembrane domain:
Plerixafor’s macrocyclic structure features two 1,4,8,11-tetraazacyclotetradecane (cyclam) rings connected by a 1,4-phenylenebis(methylene) linker. Each cyclam ring carries a +2 charge at physiological pH, enabling strong electrostatic interactions with these residues [8]. This binding reversibly inhibits CXCL12-induced:
Unlike CCR5 antagonists (e.g., maraviroc), which prevent viral entry but lack stem cell-mobilizing activity, plerixafor’s efficacy hinges on disrupting HSC anchorage within the bone marrow microenvironment. Its mobilization kinetics are notably rapid (peak CD34⁺ cells at 6-9 hours post-injection in humans) compared to the multi-day regimens required by cytokine-based mobilizers like G-CSF [8].
Table 2: Key Differentiators of Plerixafor Among Clinically Utilized Chemokine Receptor Modulators
| Modulator | Primary Target | Therapeutic Indication | Mechanistic Class | Unique Attributes of Plerixafor | 
|---|---|---|---|---|
| Plerixafor | CXCR4 | HSC mobilization | Antagonist | Rapid mobilization (hours); zinc-dependent activity; stem cell niche disruption | 
| Maraviroc | CCR5 | HIV infection | Antagonist | CCR5-specific viral entry blockade; no stem cell activity | 
| Ibalizumab | CD4 (non-chemokine) | Multi-drug resistant HIV | Monoclonal antibody | Binds host receptor; not a chemokine antagonist | 
| Ulocuplumab | CXCR4 | Investigational (myeloma) | Monoclonal antibody | Larger molecular size; slower pharmacokinetics | 
Plerixafor’s clinical utility is further distinguished by its zinc-dependent biological activity. The cyclam rings form stable coordination complexes with divalent metal ions, particularly Zn²⁺. This plerixafor-zinc complex exhibits enhanced CXCR4 binding affinity compared to the metal-free compound, representing the bioactive form in vivo [1] [8]. This property is absent in peptide-based CXCR4 inhibitors (e.g., BL-8040) and monoclonal antibodies targeting this pathway.
Current research explores plerixafor’s repositioning beyond stem cell mobilization, leveraging its CXCR4 blockade in:
These developments underscore plerixafor’s evolving role as a pioneering molecule in the chemokine receptor pharmacopeia, bridging antiviral research, transplantation medicine, and novel oncologic strategies through its precise and mechanistically distinct targeting.
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: